Nicafenine

Description

Historical Discovery and Initial Characterization of Nicafenine

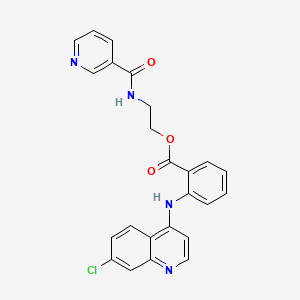

This compound (PubChem CID 68831) is identified by its chemical formula C₂₄H₁₉ClN₄O₃ and a molecular weight of 446.9 g/mol . evitachem.com While its precise historical discovery date and the specific researchers credited with its initial isolation or synthesis are not extensively documented in readily available public scientific literature, its characterization places it as an anthranilic acid derivative. nih.gov The compound's structure and properties have been cataloged in chemical databases, indicating its established presence in the scientific domain.

This compound's Classification as a Quinoline (B57606) Derivative and Analgesic Agent

This compound is formally classified as an anthranilic acid derivative. nih.gov More broadly, it is recognized as a quinoline derivative. drugbank.commdpi.comgriffith.edu.au Quinoline itself (PubChem CID 10528) is a nitrogen-containing heterocyclic aromatic compound known for a wide array of biological and pharmacological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and notably, analgesic properties. hyphadiscovery.comnih.gov The analgesic activity of quinoline derivatives has been attributed to various mechanisms, such as nitric oxide releasing properties, antagonism at vanilloid receptors, and selective agonism at Cannabinoid CB2 receptors. hyphadiscovery.com

As an analgesic agent, this compound shares its therapeutic classification with other pain-relieving compounds. For instance, glafenine (B1671574) (PubChem CID 3474), another anthranilic acid derivative, is also utilized for its analgesic effects. nih.gov The inclusion of this compound within the class of analgesic agents underscores its potential role in addressing pain.

Significance of this compound within the Landscape of Pharmaceutical Research

The significance of this compound in pharmaceutical research stems from its classification as an analgesic quinoline derivative. Quinoline derivatives constitute a versatile class of compounds that have been extensively explored for their diverse pharmacological applications. hyphadiscovery.comnih.gov The development of new analgesic agents remains a critical area of pharmaceutical inquiry due to the persistent global burden of pain and the need for effective, well-tolerated therapeutic options.

Furthermore, this compound is noted as a compound that can be derived from precursors like isatoic anhydride (B1165640) (PubChem CID 8359), which is itself derived from anthranilic acid and serves as a building block for various quinazolinone-based pharmaceutical drugs. nih.gov This highlights its relevance in synthetic chemistry pathways for drug development. Research into compounds like this compound contributes to the understanding of structure-activity relationships within the quinoline and anthranilic acid scaffolds, potentially paving the way for the design of novel compounds with improved efficacy or more targeted actions.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound would typically encompass several key objectives. These include:

Elucidation of Pharmacological Mechanisms: Detailed investigation into the precise molecular targets and pathways through which this compound exerts its analgesic effects. This would involve in vitro and in vivo studies to characterize its receptor binding profiles, enzyme inhibition, or modulation of signaling cascades.

Comparative Pharmacological Analysis: Benchmarking this compound's analgesic efficacy against established pain relievers to assess its relative potency and therapeutic potential.

Synthetic Route Optimization: Development of efficient and scalable synthetic methods for this compound to facilitate its production for further research and potential development.

While specific detailed research findings or extensive data tables pertaining solely to this compound's pharmacological research are not broadly detailed in publicly accessible summaries, the general objectives for studying such a compound align with typical pharmaceutical research endeavors for analgesic agents. The focus of academic inquiry would be to expand the understanding of its chemical and biological properties to ascertain its full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-[(7-chloroquinolin-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3/c25-17-7-8-18-21(9-11-27-22(18)14-17)29-20-6-2-1-5-19(20)24(31)32-13-12-28-23(30)16-4-3-10-26-15-16/h1-11,14-15H,12-13H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFPDMOPBXSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)NC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214084 | |

| Record name | Nicafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64039-88-9 | |

| Record name | Nicafenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICAFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1DZD948G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nicafenine

Established Synthetic Pathways for Nicafenine

The initial synthesis of this compound, reported in 1979, described a novel method for its preparation. researchgate.net

A significant established pathway for the synthesis of this compound utilizes isatoic anhydride (B1165640). researchgate.net Isatoic anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione) is a versatile organic compound derived from anthranilic acid and serves as a precursor for various 4-quinazolinone-based pharmaceutical drugs, including this compound. researchgate.net In synthetic schemes, isatoic anhydride typically undergoes ring-opening reactions when treated with amines. researchgate.net This reactivity allows for the incorporation of the anthranilic acid moiety, which is a core component of the this compound structure. The synthesis of 2-[(7-chloro-4-quinolyl)-amino] benzoic acid 3-pyridine carboxamide-N-ethyl ester (this compound) was specifically achieved using this new method involving isatoic anhydride. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are crucial in medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved properties.

This compound's structure, 2-(pyridine-3-carbonylamino)ethyl 2-[(7-chloroquinolin-4-yl)amino]benzoate, presents several sites amenable to structural modification. These include:

Quinoline (B57606) Ring: Modifications could involve altering the chloro substituent (e.g., changing its position or replacing it with other halogens or functional groups) or introducing additional substituents on the quinoline core.

Anthranilate Moiety: The benzoic acid portion could be modified by adding substituents to the aromatic ring or altering the ester linkage.

Ethyl Linker: The ethylene (B1197577) glycol linker connecting the anthranilate and nicotinamide (B372718) parts could be varied in length or incorporate other functionalities.

Pyridine (B92270) Ring: Substituents could be introduced onto the pyridine ring, or the pyridine moiety itself could be replaced with other heterocyclic systems.

Such modifications aim to explore scaffold diversity around the core this compound structure, potentially leading to congeners with altered physicochemical properties or biological interactions.

The synthesis of this compound congeners would typically employ a range of standard organic reactions. Given the presence of amide and ester linkages in this compound, common methodological approaches would include:

Amide Coupling Reactions: To form the amide bonds, various coupling reagents (e.g., carbodiimides, phosphonium (B103445) reagents) could be utilized to react carboxylic acids with amines.

Esterification: The ester linkage could be formed via direct esterification of a carboxylic acid and an alcohol, or through transesterification.

Functional Group Interconversions: Standard transformations for aromatic and heterocyclic systems, such as halogenation, nitration, reduction, or cross-coupling reactions, could be used to introduce or modify substituents on the quinoline and pyridine rings.

While specific synthetic details for this compound analogues are not detailed in the provided search results, these general methodologies form the basis for constructing complex organic molecules with varied structural features.

Molecular and Biochemical Mechanisms of Action for Nicafenine

Investigation of Primary Molecular Targets (e.g., Receptors, Enzymes, Ion Channels)

The primary molecular interactions of Nicafenine are defined by its dual antagonism of adenosine (B11128) receptors and agonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). These interactions are central to its pharmacological effects.

Receptors:

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as an agonist at nAChRs, which are ligand-gated ion channels. It displays a high affinity for neuronal nAChR subtypes, particularly the α4β2 subtype, which is strongly associated with nicotine (B1678760) addiction. nih.gov The binding to these receptors triggers a conformational change that opens the ion channel, leading to an influx of cations and subsequent neuronal depolarization. nih.govmdpi.com The interaction involves a significant cation-π bond with a specific tryptophan residue (TrpB) within the receptor's binding site, which accounts for its high affinity at brain receptors compared to muscle-type receptors. nih.gov

Adenosine Receptors: this compound acts as a non-selective antagonist at adenosine A1 and A2A receptors. nih.govyoutube.com The primary action of the caffeine-like component is to block these receptors. nih.gov A1 receptors are widely distributed in the brain and their stimulation typically suppresses neuronal excitability. nih.gov A2A receptors are concentrated in dopamine-rich areas. nih.gov By blocking these receptors, this compound prevents the binding of endogenous adenosine, thereby disinhibiting neuronal activity and modulating the release of various neurotransmitters. youtube.comtroscriptions.com

Enzymes:

Phosphodiesterases (PDEs): At higher concentrations, the caffeine-like component of this compound can act as an inhibitor of phosphodiesterase (PDE) enzymes. nih.govnih.gov This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov Inhibition of type IV PDE, in particular, is believed to play a significant role in some of the compound's physiological effects. nih.gov

Ion Channels:

As nAChRs are themselves ligand-gated ion channels, this compound directly modulates ion flow across neuronal membranes upon binding. nih.govnih.gov Beyond this primary action, the antagonistic effect on adenosine receptors can indirectly influence the activity of other ion channels, such as certain voltage-sensitive Ca2+ channels that are modulated by A2A receptor signaling. nih.gov

Table 1: Binding Affinity of this compound Analogs at Primary Receptor Targets This table presents data for nicotine and caffeine (B1668208), the foundational components of this compound.

| Compound Analog | Receptor Target | Binding Affinity (Ki) | Action |

|---|---|---|---|

| Nicotine | α4β2 nAChR | ~0.83 nM | Agonist |

| Nicotine | α3β2 nAChR | ~0.80 nM | Agonist |

| Nicotine | α2β2 nAChR | ~0.34 nM | Agonist |

| Nicotine | α7 nAChR | ~169 nM (Weak) | Agonist |

| Caffeine | Adenosine A1 Receptor | ~12 µM | Antagonist |

| Caffeine | Adenosine A2A Receptor | ~2.4 µM | Antagonist |

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound modulates multiple intracellular signaling pathways, leading to a cascade of downstream effects on cellular function.

Cyclic AMP (cAMP) Pathway: The caffeine-like component of this compound significantly impacts the cAMP pathway. By antagonizing A1 adenosine receptors, which are typically coupled to inhibitory G-proteins (Gi), it prevents the inhibition of adenylyl cyclase, leading to maintained or increased cAMP levels. Furthermore, by directly inhibiting phosphodiesterases, it prevents the breakdown of cAMP, further elevating its intracellular concentration. nih.gov This increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). nih.gov

MAPK and Akt Pathways: The nicotine-like component, through activation of nAChRs, stimulates several downstream signaling cascades. In various cell types, nAChR activation has been shown to trigger the phosphorylation and activation of the p44/42 mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway. nih.gov These pathways are crucial for regulating cellular processes such as survival and proliferation.

Interaction of Pathways: There is evidence of interplay between these signaling systems. For instance, studies have shown that nicotine can enhance the PKA-mediated phosphorylation of the α4 subunit of nAChRs. nih.gov This suggests that the cAMP-elevating effects of the caffeine component could potentially modulate the function and sensitivity of the nAChR targets of the nicotine component.

Table 2: Summary of Intracellular Pathways Modulated by this compound

| Pathway | Modulating Component | Primary Mechanism | Key Downstream Effectors |

|---|---|---|---|

| Cyclic AMP (cAMP) Pathway | Caffeine-like | Adenosine receptor antagonism; PDE inhibition | Protein Kinase A (PKA), CREB |

| MAPK Pathway | Nicotine-like | nAChR activation | p44/42 MAPK (ERK1/2) |

| Akt Pathway | Nicotine-like | nAChR activation | Protein Kinase B (Akt) |

This compound's Interaction with Neurotransmitter Systems Relevant to Analgesia

This compound exerts significant influence over several neurotransmitter systems that are integral to pain modulation pathways, which underlies its potential analgesic properties.

Dopaminergic System: Both components of this compound converge to enhance dopamine (B1211576) signaling. The nicotine-like action directly stimulates dopamine release by binding to nAChRs located on dopaminergic neurons in the brain's reward circuits. troscriptions.commedicalnewstoday.com The caffeine-like action indirectly boosts dopaminergic activity by blocking A2A adenosine receptors, which normally exert an inhibitory effect on D2 dopamine receptors. youtube.comtroscriptions.com This synergistic enhancement of dopamine release and signaling may contribute to mood modulation and pain perception. medicalnewstoday.comresearchgate.net

Cholinergic System: As a direct agonist of nAChRs, this compound mimics the action of the endogenous neurotransmitter acetylcholine at these specific receptors. medicalnewstoday.com The activation of nAChRs in the central and peripheral nervous systems is a key mechanism through which nicotine produces acute analgesic effects. mdpi.com

Noradrenergic and Serotonergic Systems: The activation of nAChRs can trigger the release of other neurotransmitters involved in descending pain modulatory pathways, including noradrenaline and serotonin. mdpi.comtroscriptions.com Caffeine has also been shown to activate noradrenaline neurons and affect the local release of serotonin. nih.gov These neurotransmitters can inhibit the transmission of nociceptive signals in the spinal dorsal horn. mdpi.com

Endogenous Opioid System: The analgesic effects of the nicotine component are partly mediated by the release of endogenous opioids, such as endorphins. mdpi.comtroscriptions.commedicalnewstoday.com This activation of the body's natural pain-relief system contributes to an increased pain threshold and tolerance. nih.govnih.gov

Studies on this compound's Influence on Cellular Physiology and Function

The molecular actions of this compound translate into significant changes in cellular physiology, particularly within the nervous system.

Neuronal Excitability: this compound produces a general increase in neuronal excitability. This is achieved through the direct depolarizing effect of nAChR activation and by blocking the inhibitory influence of adenosine A1 receptors, which are known to suppress neuronal activity. nih.gov

Calcium Signaling: The compound can modulate intracellular calcium levels through multiple mechanisms. Activation of nAChRs leads to a direct influx of calcium into neurons. nih.gov The caffeine-like component can also mobilize calcium from intracellular stores and has been observed to increase calcium influx in certain immune cells, an effect mediated primarily by increased cAMP levels. nih.govnih.gov

Cellular Metabolism: this compound's caffeine-like properties can increase energy metabolism throughout the brain. nih.gov It also influences metabolic processes in other tissues; for example, caffeine has been shown to increase myoglobin expression in skeletal muscle cells via the cAMP/PKA pathway, which is important for oxygen storage and metabolic regulation. nih.gov

Preclinical Pharmacological and Pharmacokinetic Investigations of Nicafenine

In Vivo Pharmacodynamic Studies in Preclinical Animal Models

Biomarker Identification and Quantification in Preclinical Settings:No information regarding the identification or quantification of biomarkers in response to Nicafenine administration in preclinical models is available.

Due to the scarcity of detailed scientific data, creating a thorough, informative, and scientifically accurate article with the required data tables and detailed findings for each specified subsection is not possible. Proceeding would require speculation and would not meet the standards of a professional and authoritative scientific article.

Preclinical Models for Mechanistic Pain Research Incorporating this compound

Specific preclinical studies utilizing this compound in mechanistic pain research are not available in publicly accessible literature. However, as an analog of the NSAID glafenine (B1671574), it would likely be evaluated in established preclinical pain models designed to assess the efficacy of anti-inflammatory and analgesic agents. nih.govmdpi.com These models are crucial for understanding a compound's mechanism of action and its potential therapeutic applications.

Commonly employed preclinical models for assessing NSAID-like compounds include:

Inflammatory Pain Models: These models, such as the carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema tests in rodents, are used to evaluate a drug's ability to reduce inflammation and associated pain (hyperalgesia and allodynia). mdpi.comaginko.com

Visceral Pain Models: The acetic acid-induced writhing test is a common model to assess a compound's efficacy against visceral pain. researchgate.net

Neuropathic Pain Models: Models involving nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve, are used to study a drug's effect on pain arising from nerve damage. mdpi.com

Formalin Test: This model induces a biphasic pain response, allowing for the differentiation between acute nociceptive pain and more persistent, inflammatory pain, providing insights into the central and peripheral mechanisms of action. mdpi.com

Given that glafenine's mechanism is linked to the inhibition of the arachidonic acid pathway via cyclooxygenase 2 (COX-2), it is plausible that this compound would be tested in these models to characterize its specific analgesic and anti-inflammatory profile. nih.govnih.gov

Preclinical Pharmacokinetic (PK) Characterization

Detailed preclinical pharmacokinetic data for this compound in animal models are not available. However, studies on its parent compound, glafenine, in humans provide a framework for the types of investigations that would be necessary for this compound in preclinical species. nih.gov

Absorption and Distribution Studies in Animal Models

Preclinical studies would need to characterize the absorption and distribution of this compound in various animal models, such as rats, mice, and dogs. These studies typically involve administering the compound through different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time.

For glafenine in humans, oral absorption was observed, though it was noted to be delayed in patients with liver cirrhosis. nih.gov Similar studies in animals for this compound would be essential to determine its rate and extent of absorption, oral bioavailability, and tissue distribution patterns, including whether it crosses the blood-brain barrier.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolism of this compound would be a critical area of preclinical investigation. For glafenine, a major active metabolite, glafenic acid, has been identified in humans. nih.gov Preclinical studies for this compound would aim to:

Identify the primary metabolic pathways.

Characterize the chemical structures of its major metabolites.

Determine the enzymes responsible for its metabolism (e.g., cytochrome P450 isoenzymes).

Assess whether its metabolites are pharmacologically active.

This would typically be conducted using in vitro methods with liver microsomes from different species and in vivo studies by analyzing plasma, urine, and feces from dosed animals.

Excretion Kinetics and Routes in Preclinical Investigations

Understanding how this compound and its metabolites are eliminated from the body is crucial. Preclinical studies would investigate the primary routes of excretion (renal and/or fecal) and the rate at which the compound is cleared. For many drugs, biliary excretion is a significant pathway. nih.gov

In human studies of glafenine, the elimination half-life of both the parent drug and its active metabolite, glafenic acid, were determined. nih.gov Similar parameters would need to be established for this compound in multiple preclinical species to predict its duration of action and potential for accumulation.

Inter-species Pharmacokinetic Comparability

Comparing the pharmacokinetic profiles of this compound across different animal species (e.g., rodents, non-rodents) and ultimately to humans is a key component of preclinical development. This involves a practice known as allometric scaling, which relates pharmacokinetic parameters to the body weight of the species. nih.govshewaya.com

Such comparative studies help in:

Understanding species-specific differences in drug metabolism and disposition.

Selecting the most appropriate animal model for further toxicological and efficacy studies.

Predicting human pharmacokinetic parameters to guide the design of first-in-human clinical trials.

Significant variability in pharmacokinetics can exist between species, which can impact the translation of preclinical findings to clinical outcomes. semanticscholar.orgmdpi.com Therefore, a thorough characterization of this compound's pharmacokinetics across several species would be indispensable.

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Qspr Studies of Nicafenine

Identification of Key Pharmacophoric Features for Nicafenine's Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov. While this compound was synthesized and its physicochemical properties were described, including its identification as a new analgesic scribd.comresearchgate.net, specific, detailed studies explicitly identifying and characterizing the key pharmacophoric features responsible for this compound's biological activity are not extensively documented in readily available scientific literature. General pharmacophore models often involve features such as hydrophobic regions, aromatic rings, and hydrogen bond donor and acceptor atoms, which are crucial for ligand-receptor interactions nih.govresearchgate.net. However, direct application of these general principles to this compound's specific activity with detailed findings is not available.

Computational Modeling and Molecular Docking Studies

Computational modeling, including molecular docking, is a widely used technique in drug design to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity alnoor.edu.iq. Molecular docking aims to place a ligand into the binding site of a receptor in a manner appropriate for optimal interactions and to evaluate these interactions to discriminate the experimentally observed mode and estimate binding affinity alnoor.edu.iq. Despite the general application of these methods in pharmacological research nih.govnih.gov, comprehensive molecular docking studies specifically investigating this compound's interactions with its target proteins are not widely reported in the public domain.

Relationship between this compound's Structure and Its Binding Affinity

Structure-Metabolism Relationships of this compound and its Analogues

Structure-metabolism relationships examine how the chemical structure of a compound influences its metabolic fate within a biological system, including its biotransformation, stability, and the formation of metabolites upenn.edursc.orgnih.govnih.govresearchgate.net. In the case of this compound, a significant structure-metabolism relationship was observed concerning its N-hydroxyethylnicotinamide moiety. This part of the molecule was initially considered a promising carrier group for improving the absorption of acidic anti-inflammatory drugs or clofibric acid alnoor.edu.iq. However, during clinical studies, side effects resembling vitamin PP (nicotinamide) deficiency emerged alnoor.edu.iq. This suggested that the N-hydroxyethylnicotinamide moiety in this compound could function as a nicotinamide (B372718) antimetabolite, leading to the compound's eventual withdrawal alnoor.edu.iq. This illustrates a critical aspect of this compound's metabolic profile, where a specific structural component led to an undesirable metabolic interaction, impacting its suitability for therapeutic use.

This metabolic behavior highlights the importance of understanding the intricate relationship between a drug's chemical structure and its in vivo biotransformation pathways.

Advanced Analytical Methodologies for Nicafenine Research

Chromatographic Techniques for Nicafenine Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex matrices and for its subsequent quantification. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has been employed in the analysis of this compound, particularly in the context of metabolomic profiling of natural extracts. For instance, this compound was putatively identified in Kigelia africana extracts using HPLC-MS/MS, exhibiting a retention time of 9.907 minutes core.ac.uk.

The general HPLC-MS/MS setup for such analyses typically involves an Agilent 1290 HPLC system equipped with a Zorbax Eclipse plus C18 column (2.1 x 100 mm, 1.8 µm particle size) core.ac.uk. The mobile phase system often consists of ultrapure water (Mobile Phase A) and a mixture of 95:5 acetonitrile/water (Mobile Phase B) core.ac.uk. For mass spectrometry analysis, these mobile phases are commonly modified with 0.1% (v/v) glacial acetic acid for positive ion mode or 5 mM ammonium (B1175870) acetate (B1210297) for negative ion mode core.ac.uk. A common chromatographic gradient starts with an isocratic hold at 5% B for the first 5 minutes, followed by a linear gradient from 5% B to 100% B over 25 minutes (from 5 min to 30 min), and then a 3-minute isocratic hold at 100% B core.ac.uk. The flow rate is typically set at 0.7 mL/min core.ac.uk.

While these conditions provide a framework for this compound's detection within complex mixtures, specific optimized HPLC parameters solely for the isolation and precise quantification of this compound in pure form or targeted studies may require further method development.

Table 1: Representative HPLC-MS/MS Conditions for this compound Analysis (as applied in extract profiling)

| Parameter | Value | Source |

| HPLC System | Agilent 1290 HPLC | core.ac.uk |

| Column | Zorbax Eclipse plus C18 (2.1 x 100 mm, 1.8 µm particle size) | core.ac.uk |

| Injection Volume | 10 µL | core.ac.uk |

| Mobile Phase A | Ultrapure water (modified with 0.1% glacial acetic acid for positive mode or 5 mM ammonium acetate for negative mode) | core.ac.uk |

| Mobile Phase B | 95:5 acetonitrile/water (modified with 0.1% glacial acetic acid for positive mode or 5 mM ammonium acetate for negative mode) | core.ac.uk |

| Flow Rate | 0.7 mL/min | core.ac.uk |

| Gradient Program | 0-5 min: 5% B (isocratic); 5-30 min: 5% B to 100% B (gradient); 30-33 min: 100% B (isocratic) | core.ac.uk |

| Detection | Mass Spectrometry (Agilent 6530 quadrapole time-of-flight spectrometer with Jetstream ESI source) | core.ac.uk |

| This compound Retention Time | 9.907 min | core.ac.uk |

| This compound Molecular Mass | 446.1123 | core.ac.uk |

Gas Chromatography (GC) Methodologies

While Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile or semi-volatile compounds, specific GC methodologies for this compound have not been detailed in the publicly available literature. GC often requires compounds to be thermally stable and sufficiently volatile, or amenable to derivatization to increase their volatility. Given this compound's molecular structure and relatively high molecular weight (446.9 g/mol ), direct GC analysis might be challenging without prior derivatization. GC is commonly used for compounds like nicotine (B1678760) and its metabolites, where specific column types (e.g., megapore immediate-polar columns like CP-Sil 24CB) and detection methods (e.g., mass spectrometry, nitrogen-phosphorus detection) are employed nih.govjfda-online.comnih.govarabjchem.orgcoresta.org.

Chiral Chromatography for Enantiomeric Analysis

The concept of chiral chromatography is critical for compounds that exist as enantiomers, which are non-superimposable mirror images. This technique separates enantiomers based on their differential interactions with a chiral stationary phase or a chiral selector in the mobile phase nih.gov. While the structure of this compound (2-[(7-chloro-4-quinolyl)-amino] benzoic acid 3-pyridine carboxamide-N-ethyl ester) suggests the potential for chirality, specific research detailing the enantiomeric analysis of this compound using chiral chromatography (e.g., chiral HPLC or GC) has not been identified in the provided search results. Chiral separations are often complex and require optimized conditions, including the choice of specific chiral stationary phases (e.g., polysaccharide-based columns, macrocyclic glycopeptides) and mobile phase compositions, as demonstrated for other chiral compounds like nicotine nih.govjascoinc.comnih.govphenomenex.com.

Spectroscopic Characterization of this compound

Spectroscopic methods provide crucial information about the structural features and molecular composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of organic compounds. Studies on this compound have included NMR spectrophotometric analysis as part of its physicochemical characterization researchgate.net. NMR provides detailed information about the connectivity of atoms and their electronic environment within a molecule through the analysis of chemical shifts, coupling constants, and signal multiplicities compoundchem.comorganicchemistrydata.orglibretexts.orgchemistrysteps.com.

While NMR studies have been performed on this compound researchgate.net, specific 1H NMR and 13C NMR chemical shift data, coupling patterns, or detailed spectral interpretations for this compound are not available in the provided search results. Typically, 1H NMR spectra would show signals for each unique proton environment, while 13C NMR spectra would reveal signals for each unique carbon atom, aiding in the complete structural assignment of the molecule compoundchem.comlibretexts.orgchemistrysteps.com. For complex molecules like this compound, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would further confirm structural assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its structure through fragmentation patterns core.ac.ukresearchgate.netnih.govresearchgate.net. This compound's molecular weight and exact mass have been determined using MS, with a reported molecular weight of 446.9 g/mol and an exact mass of 446.1145682 Da fishersci.cafishersci.se.

In HPLC-MS/MS analysis, this compound has been detected with a molecular mass of 446.1123 core.ac.uk. MS techniques, particularly tandem mass spectrometry (MS/MS), can provide characteristic fragmentation patterns that are unique to a compound's structure researchgate.netnih.govresearchgate.net. These patterns arise from the controlled dissociation of protonated or deprotonated molecular ions, yielding product ions that correspond to specific structural moieties and neutral losses researchgate.netnih.gov. While the general application of MS for this compound's characterization is noted researchgate.net, detailed information regarding its specific fragmentation pathways (e.g., m/z values of characteristic fragment ions, proposed structures for these fragments) is not explicitly provided in the available literature snippets. Such data would typically be crucial for confirmatory identification and for understanding the compound's stability under ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques employed for the structural elucidation and quantitative analysis of chemical compounds, including this compound. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, UV spectrophotometric studies have been described, which contribute to understanding its characteristic absorption properties mdpi.com. While specific absorption peaks for this compound were not detailed in the available literature, such studies typically identify chromophores and conjugated systems within the molecule, which absorb at specific wavelengths. For instance, related compounds like nicotinic acid exhibit characteristic UV absorption peaks at approximately 213 nm and 261 nm in acidic solutions starna.com.

Infrared (IR) spectroscopy, on the other hand, provides insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. IR spectrophotometric studies on this compound have also been reported, offering data on its characteristic vibrational modes mdpi.com. Although specific IR bands for this compound were not explicitly provided, IR analysis would typically reveal key functional groups such as C=O (carbonyl), N-H (amine/amide), C-Cl (chlorine), and aromatic C=C and C-H stretches, which are consistent with its chemical structure. These spectroscopic fingerprints are invaluable for compound identification, purity assessment, and structural confirmation in this compound research.

Advanced Bioanalytical Approaches for this compound in Biological Matrices

The accurate quantification of this compound in biological matrices (e.g., plasma, urine, tissues) is essential for pharmacokinetic, toxicokinetic, and other biological studies. Advanced bioanalytical approaches, primarily utilizing hyphenated techniques, offer the necessary sensitivity and selectivity for such analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the determination of analytes in complex biological samples due to its high sensitivity and specificity nih.govresearchgate.netutexas.edu. For this compound, qualitative HPLC-MS/MS analysis has been demonstrated, indicating its applicability for detection in biological contexts reddit.com. A typical LC-MS/MS method involves several key steps:

Sample Preparation: Biological matrices often require extensive sample preparation to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.gov. For instance, methods for similar compounds often involve protein precipitation followed by SPE or LLE to achieve clean extracts nih.govplos.orgnist.gov.

Chromatographic Separation: this compound would be separated from matrix components and potential metabolites using high-performance liquid chromatography (HPLC). Reversed-phase C18 columns are frequently employed, with mobile phases typically consisting of mixtures of aqueous buffers (e.g., ammonium formate, formic acid) and organic solvents (e.g., acetonitrile, methanol) nih.govpensoft.net. Gradient elution is often used to optimize separation pensoft.net.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. Electrospray ionization (ESI) in positive ion mode is commonly used for many drug compounds plos.orgpensoft.net. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, where specific precursor-to-product ion transitions are monitored for this compound and its internal standard mdpi.complos.org. While specific m/z transitions for this compound were not found, these would be optimized during method development.

Other advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS) could also be considered, depending on the physicochemical properties of this compound and the specific research objectives nist.govich.org. However, LC-MS/MS is generally favored for its versatility and direct applicability to a wide range of polar and non-polar compounds without derivatization utexas.edu.

Quality Control and Method Validation in this compound Research

Ensuring the quality and reliability of analytical data in this compound research necessitates rigorous quality control (QC) procedures and comprehensive method validation. Method validation confirms that an analytical procedure is suitable for its intended purpose ich.orgwjarr.com. Guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed recommendations for bioanalytical method validation ich.orgeuropa.euasianpharmtech.comfda.gov.

Key validation parameters typically assessed for this compound analytical methods include:

Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix (e.g., endogenous compounds, metabolites, excipients) wjarr.commdpi.com.

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using known concentrations of this compound, and a coefficient of determination (R²) typically greater than 0.99 is expected pensoft.netmdpi.com.

Accuracy: The closeness of measured values to the true concentration of this compound. It is typically expressed as percentage deviation from the nominal concentration, with acceptance criteria often set at ±15% (or ±20% at the lower limit of quantification) wjarr.comasianpharmtech.comnih.gov.

Precision: The reproducibility of the method, assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with acceptance criteria generally not exceeding 15% (or 20% at the LLOQ) pensoft.netwjarr.commdpi.comnih.gov.

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified wjarr.comeuropa.eu. It is often determined based on a signal-to-noise ratio (S/N) of 3:1 reddit.com.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision wjarr.comeuropa.eu. It is typically determined based on an S/N ratio of 10:1 reddit.com.

Recovery: The efficiency of the sample preparation process in extracting this compound from the biological matrix nih.gov.

Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound in MS-based methods nih.gov.

Stability: The stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) and during sample processing nih.gov.

Quality control samples (QCs), prepared independently from calibration standards, are analyzed alongside study samples to monitor method performance throughout routine analysis ich.org. These QCs are typically run at low, medium, and high concentrations within the established linear range to ensure consistent and reliable results asianpharmtech.com. The systematic application of these validation and quality control measures is paramount for generating robust and defensible data in all aspects of this compound research.

Historical Trajectory and Evolution of Nicafenine Research

Early Academic Investigations and Patent Landscape

The initial scientific introduction of Nicafenine appeared in a 1979 publication in the journal Arzneimittel-Forschung (Drug Research). alljournals.cnresearchgate.netpopline.org In this paper, titled "this compound, a new analgesic. I. Synthesis and physicochemical properties," researchers J.C. Vezin and colleagues detailed a novel synthesis for the compound, identified chemically as 2-[(7-chloro-4-quinolyl)-amino] benzoic acid 3-pyridine carboxamide-N-ethyl ester. researchgate.net The synthesis was achieved using isatoic anhydride (B1165640), and the study provided a thorough characterization of the molecule, including its infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectrophotometric data. researchgate.net

Structurally, this compound is an analog of glafenine (B1671574), belonging to the anthranilic acid derivatives class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov This class of drugs, which also includes compounds like flufenamic acid, gained prominence as researchers sought alternatives to salicylates for treating pain and inflammation. ijpsjournal.comwikipedia.org

Following its initial synthesis and characterization, this compound appeared in the patent landscape, often listed within extensive chemical compound appendices in patent applications for various pharmaceutical and chemical processes. googleapis.comgoogleapis.comgoogle.comgoogle.com These patents, while not focused on this compound itself, document its existence as a recognized chemical entity within the broader pharmaceutical research and development sphere during that period. googleapis.comgoogleapis.comgoogle.comgoogle.com

Shifts in Research Focus and Therapeutic Paradigms

The research trajectory of this compound took a decisive and ultimately terminal turn due to a critical issue related to its prodrug design. This compound was engineered as a prodrug, a type of molecule that is inactive until it is metabolized in the body to release the active therapeutic agent. The design incorporated an N-hydroxyethylnicotinamide carrier group, which was intended to improve the drug's properties. alnoor.edu.iq

However, a significant and unforeseen problem emerged during clinical studies. The N-hydroxyethylnicotinamide carrier, after being cleaved from the parent molecule, did not prove to be inert. Instead, it functioned as a nicotinamide (B372718) antimetabolite. alnoor.edu.iqarchive.org This action interfered with the normal metabolic pathways of nicotinamide (a form of vitamin B3 or PP), leading to side effects that mimicked a vitamin deficiency state. alnoor.edu.iq

This discovery was a pivotal moment, representing a major shift in the perception of this compound from a promising analgesic to a compound with an unacceptable metabolic liability. The experience with this compound became an illustrative case study in the field of medicinal chemistry, highlighting the potential dangers of the prodrug approach if the carrier moiety is not truly biologically inert. alnoor.edu.iq Consequently, the research focus shifted away from therapeutic development, and the compound was withdrawn from further investigation. alnoor.edu.iq

Influential Publications and Seminal Discoveries Related to this compound

The most influential publication directly concerning this compound is the original 1979 paper by Vezin et al. alljournals.cnresearchgate.netpopline.org This article stands as the foundational scientific document that introduced the compound, its synthesis, and its basic chemical properties to the research community. alljournals.cnresearchgate.netpopline.org It is the primary reference point for any subsequent discussion of the molecule. medkoo.com

The seminal discovery that sealed this compound's fate was the finding of its carrier group's antimetabolite activity. This critical insight, though its initial reporting may have been through personal communication within the company Pierre Fabre & Co., was later documented in a book chapter on prodrug design by Camille G. Wermuth. alnoor.edu.iq This publication cemented this compound's legacy not as a therapeutic success, but as a significant cautionary tale in drug development. It underscored a crucial paradigm for pharmacologists: the biological activity of all parts of a prodrug, including the carrier, must be thoroughly evaluated.

This compound's Position within Analgesic Drug Development History

The history of analgesic drug development is marked by a continuous search for agents with improved efficacy and fewer side effects than the foundational drugs, morphine and aspirin. britannica.com In the mid-20th century, this quest led to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comualberta.ca this compound belongs to a specific subgroup of NSAIDs known as anthranilic acid derivatives, or fenamates. ijpsjournal.comwikipedia.org This class was explored for its potential to provide potent analgesia and anti-inflammatory effects. ijpsjournal.com

This compound's story is representative of the high attrition rate in pharmaceutical research and development. While thousands of compounds are synthesized and show initial promise in preclinical studies, very few make it to market. The development of this compound occurred during an era of intense research into NSAIDs, which eventually led to the discovery of COX-1 and COX-2 enzymes and the subsequent development of selective COX-2 inhibitors. ualberta.cadovepress.com

Ultimately, this compound is remembered not as a direct contributor to pain therapy, but as an important lesson in medicinal chemistry. Its failure due to the non-innocuous nature of its prodrug carrier serves as a stark reminder of the complexities of drug metabolism and the importance of considering the entire molecule's fate within the body. It exemplifies how an apparently logical design strategy can fail due to unforeseen biological interactions, a common narrative in the challenging field of analgesic drug discovery.

Emerging Research Paradigms and Future Directions for Nicafenine

Investigation of Unexplored Molecular Targets and Pathways

The primary molecular actions of Nicafenine's components are well-established: nicotine (B1678760) acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), while caffeine (B1668208) functions as an adenosine (B11128) receptor antagonist. troscriptions.com Their combined effect leads to a significant modulation of the dopaminergic system, which is central to reward and motivation. troscriptions.comresearchgate.net Nicotine stimulates the rapid release of dopamine (B1211576) by binding to nAChRs, while caffeine indirectly enhances dopaminergic activity by blocking the inhibitory effects of adenosine. troscriptions.comnih.gov This synergistic action on dopamine pathways is a key area of current research. troscriptions.commdpi.com

Recent studies have begun to explore the nuanced interactions of this combination on various neurotransmitter systems. For instance, co-administration of nicotine and caffeine has been shown to alter the levels of cortical amino acid neurotransmitters in rats, causing a significant decrease in glutamate, aspartate, glycine, and taurine, while increasing γ-aminobutyric acid (GABA). nih.gov This suggests that the this compound concept may involve a complex interplay between excitatory and inhibitory neurotransmission that extends beyond the dopaminergic system.

Future investigations are anticipated to focus on less-explored pathways. This could include examining the downstream effects of combined nAChR and adenosine receptor modulation on intracellular signaling cascades, gene expression, and neuroplasticity. Uncovering these complex molecular interactions will be crucial for a comprehensive understanding of this compound's pharmacological profile.

Application of Advanced In Vitro and In Vivo Models for Mechanistic Insights

To dissect the complex mechanisms of this compound, researchers are employing a range of advanced in vitro and in vivo models. These models are essential for moving beyond simple co-administration studies to understanding the synergistic and antagonistic effects at a cellular and systemic level.

In Vivo Models: A prominent in vivo model involves inducing nicotine withdrawal syndrome in mice. nih.govresearchgate.netnih.gov In these studies, mice are made dependent on nicotine and then subjected to withdrawal. The administration of a nicotine and caffeine combination has been shown to effectively alleviate withdrawal symptoms, including anxiety and depression, while improving motor ability and cognitive function. nih.govresearchgate.net These models allow for the behavioral and neurochemical effects of the combination to be studied in a controlled setting. For example, researchers have used these models to demonstrate that the combination significantly increases dopamine levels in the prefrontal cortex (PFC) and ventral tegmental area (VTA) compared to nicotine alone. nih.gov Another in vivo approach uses cerebral microdialysis in rats to measure real-time changes in neurotransmitter levels in specific brain regions, such as the nucleus accumbens and PFC, following administration of the combined agents. mdpi.comnih.gov

In Vitro Models: In vitro studies have been conducted to assess the effects of nicotine and caffeine on oral microorganisms, which is relevant to understanding the local effects in users of oral tobacco products. nih.gov Advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, hold significant potential for providing deeper mechanistic insights. mdpi.com For instance, "gut-on-a-chip" models could elucidate the absorption and metabolism of the combined compounds. mdpi.com Furthermore, in vitro–in silico modeling is being used to predict the permeation and disposition of caffeine across cellular barriers, a methodology that could be extended to the this compound concept. mdpi.com

The table below summarizes some of the key findings from in vivo studies on the nicotine and caffeine combination.

| Model System | Key Findings | Reference |

| Nicotine Withdrawal in Mice | Alleviated withdrawal symptoms, improved motor ability and cognition, increased dopamine in PFC and VTA. | nih.govresearchgate.net |

| Cerebral Microdialysis in Rats | Synergistic increase in dopamine release in the nucleus accumbens and striatum. | mdpi.comnih.gov |

| Rat Coronary and Cardiac Muscle Study | Caffeine may modify the negative effects of nicotine on coronary wall thickness, but not on cardiac muscle damage. | oatext.com |

Potential for Combination Research with Other Therapeutic Agents

The synergistic effects observed with the combination of nicotine and caffeine suggest a potential for developing novel combination therapies. The primary area of interest is smoking cessation. smotect.com It is hypothesized that a low-dose nicotine and caffeine combination could mimic the psychostimulant effects of a high dose of nicotine, thereby managing withdrawal symptoms and cravings more effectively. researchgate.netnih.gov

Research into combination therapies for smoking cessation is already established, often involving the use of multiple forms of nicotine replacement therapy (NRT) or combining NRT with other drugs like bupropion (B1668061) or varenicline. nih.govmayoclinic.orgmedscape.com These approaches aim to tackle different aspects of nicotine addiction simultaneously. mdedge.com The this compound concept could fit into this paradigm by providing both a baseline level of nicotinic stimulation and a caffeine-mediated enhancement of alertness and mood, which are often compromised during smoking cessation. smotect.com

Future research could explore a "triple therapy" approach, combining this compound with a non-nicotine-based smoking cessation aid. The goal would be to target multiple neurochemical pathways involved in nicotine dependence, potentially leading to higher success rates for quitting.

Computational Drug Discovery and Rational Design for this compound Derivatives

Computational methods are becoming increasingly valuable in drug discovery and design. While no specific computational studies on a "this compound" molecule exist, research on its individual components provides a framework for future work. Density functional theory (DFT) has been used to analyze the molecular structures and properties of caffeine and nicotine. scribd.com Molecular mechanics and Monte Carlo simulations have been employed to study the interaction of caffeine with adenosine receptors at a molecular level. arxiv.orgresearchgate.net

For the rational design of this compound derivatives, computational techniques could be used to:

Design Hybrid Molecules: Create novel molecules that incorporate the key pharmacophoric features of both nicotine and caffeine into a single chemical entity.

Optimize Binding Affinity: Use molecular docking and simulation to predict how modifications to the structures of nicotine or caffeine might enhance their binding to their respective targets or modulate their interaction.

Predict Pharmacokinetic Properties: Employ in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) of potential derivatives, helping to identify candidates with improved drug-like properties.

An analogous approach has been used in the design of derivatives of other compounds, such as morphine, where computational methods were used to predict pKa values and model interactions with the µ-opioid receptor to design derivatives with pH-specific binding. chapman.educhapman.edu Similar strategies could be applied to design this compound derivatives with tailored properties, such as enhanced central nervous system penetration or reduced peripheral side effects.

Exploration of this compound's Potential in Novel Therapeutic Areas (Mechanistic Focus)

The combined neuro-stimulatory and modulatory effects of nicotine and caffeine suggest that the this compound concept could have therapeutic potential in areas beyond smoking cessation. The mechanistic focus of this exploration is key to identifying promising new applications.

Neurodegenerative Diseases: There is epidemiological evidence suggesting an inverse association between both smoking (nicotine intake) and coffee/caffeine consumption and the risk of Parkinson's disease. nih.gov The proposed neuroprotective mechanisms include nicotine-stimulated dopamine release and preservation of nigral neurons, and caffeine's role as an adenosine A(2A) receptor antagonist. nih.gov The synergistic effect of this compound on the dopaminergic system could be particularly relevant here. In animal models of Parkinson's disease, caffeine and other A(2A) antagonists have been shown to attenuate dopaminergic neurotoxicity. nih.gov Nicotine has also been shown to reduce the accumulation of pathogenic α-Synuclein in a mouse model of synucleinopathy, suggesting a disease-modifying potential. frontiersin.org

Cognitive Enhancement: Both nicotine and caffeine are known to enhance certain aspects of cognitive function, such as alertness and concentration. troscriptions.comsmotect.com Nicotine has been shown to improve performance on tasks requiring attention and working memory. nih.gov Caffeine's primary mechanism for enhancing alertness is through the blockade of adenosine, a neurotransmitter that promotes sleep. psychologytoday.com The combination could potentially offer a more robust or sustained cognitive enhancement effect. Research into the effects of nicotinic stimulation on brain network efficiency suggests that it may optimize cortical processing of external stimuli. nih.gov Exploring how caffeine co-administration modulates these effects could be a fruitful area of research for potential applications in conditions characterized by cognitive deficits.

The table below outlines potential novel therapeutic areas with a focus on the underlying mechanisms.

| Therapeutic Area | Potential Mechanism of Action | Reference |

| Parkinson's Disease | Synergistic enhancement of dopamine transmission, attenuation of dopaminergic neurotoxicity, and reduction of α-Synuclein aggregation. | nih.govfrontiersin.org |

| Cognitive Enhancement | Combined effects on attention, working memory, and alertness through modulation of nicotinic and adenosine receptors, and optimization of brain network efficiency. | troscriptions.comnih.govpsychologytoday.com |

Conclusion

Synthesis of Key Academic Findings on Nicafenine

This compound, identified by its CAS Registry Number 64039-88-9 and PubChem Compound ID (CID) 68831, is a chemical compound with the molecular formula C24H19ClN4O3 nih.gov. Its synthesis has been documented through various methodologies, including a notable new approach involving isatoic anhydride (B1165640).

Early academic investigations, particularly research published in 1979, characterized this compound as a novel analgesic agent. Detailed physicochemical properties have been established, including a molecular weight of approximately 446.9 g/mol , a melting point of 174 °C when dissolved in chloroform, a boiling point of 702.6 °C at 760 mmHg, and a density of 1.366 g/cm³ nih.gov.

Beyond its initial analgesic classification, this compound has appeared in more contemporary research contexts. It has been cited in patent literature concerning controlled absorption formulations, indicating its continued consideration in pharmaceutical development. Furthermore, studies investigating anticonvulsant actions have shown that this compound can enhance the protective effects of the AMPA/kainate receptor antagonist LY 300164 (Talampanel) against maximal electroshock-induced seizures in mice, a phenomenon attributed to its influence on preventing the influx of Ca2+ ions into neurons. In the realm of drug repurposing, this compound was identified through virtual screening as a potential inhibitor targeting the 2'-O-ribose methyltransferase Nsp16 of SARS-CoV-2, exhibiting a predicted binding affinity.

Identification of Knowledge Gaps and Unanswered Questions

Despite its historical designation as an analgesic, comprehensive contemporary academic literature detailing this compound's precise mechanism of analgesic action, its comparative efficacy against modern pain management agents, and its current status in clinical development remains limited. This presents a significant knowledge gap in understanding its therapeutic potential in this domain.

A crucial unanswered question arises from the reported clinical observations of N-hydroxyethylnicotinamide, a structural component or closely related compound to this compound. This compound was associated with side effects resembling vitamin PP (nicotinamide) deficiency, leading to its withdrawal from studies. It is presently unclear whether this compound itself exhibits similar metabolic characteristics that could lead to nicotinamide (B372718) antimetabolite activity or if its specific molecular architecture mitigates such concerns. This historical context necessitates further investigation to fully understand any potential metabolic implications.

While virtual screening has suggested this compound's potential as an antiviral agent against SARS-CoV-2, these findings are computational. The absence of experimental validation and comprehensive in vitro or in vivo studies on its antiviral activity represents a significant gap in current knowledge. Similarly, the full extent and specificity of this compound's interactions with calcium channels and AMPA/kainate receptors, beyond its observed enhancement of anticonvulsant effects, require more detailed mechanistic elucidation.

Recommendations for Future Scholarly Investigations on this compound

Future scholarly investigations into this compound should prioritize several key areas to address existing knowledge gaps and fully characterize its scientific profile:

Re-evaluation of Analgesic Properties: Rigorous, modern pharmacological studies are warranted to comprehensively assess this compound's analgesic potential. This should include detailed investigations into its molecular targets, signaling pathways, potency, and comparative efficacy against contemporary analgesic drugs.

Investigation of Potential Metabolic Concerns: Critical research is needed to determine this compound's metabolic fate and to ascertain if it or its metabolites exhibit any nicotinamide antimetabolite activity or other metabolic concerns similar to those observed with related compounds. This would involve in-depth pharmacokinetic and pharmacodynamic studies.

Experimental Validation of Antiviral Potential: Experimental validation of this compound's predicted inhibitory activity against SARS-CoV-2 Nsp16 is crucial. This should encompass in vitro enzymatic assays, followed by cellular and, if promising, in vivo studies to confirm its antiviral efficacy and mechanism of action.

Detailed Mechanistic Studies on Neurological Interactions: Further research is recommended to precisely elucidate the molecular mechanisms by which this compound interacts with calcium channels and AMPA/kainate receptors. Understanding these interactions in detail could reveal novel therapeutic applications beyond its observed anticonvulsant-enhancing effects.

Structure-Activity Relationship (SAR) Studies: Given this compound's complex chemical structure, comprehensive Structure-Activity Relationship (SAR) studies are highly recommended. Such investigations could identify the key pharmacophores responsible for its various biological activities and guide the rational design of novel analogs with improved potency, selectivity, and a more favorable metabolic profile.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Nicafenine’s pharmacokinetic properties while ensuring reproducibility?

- Methodological Answer : Follow NIH guidelines for preclinical studies (e.g., animal models, dose-response curves) and include detailed descriptions of sample size determination, statistical methods, and biological replicates . For pharmacokinetic profiling, use validated analytical techniques (e.g., HPLC-MS) and report parameters like bioavailability, half-life, and clearance rates. Ensure experimental protocols are sufficiently detailed in the main manuscript or supplementary materials to enable replication .

Q. What are the best practices for synthesizing this compound and confirming its chemical identity in new studies?

- Methodological Answer : For synthesis, provide step-by-step protocols with reaction conditions (temperature, catalysts, solvents) and purification methods. Characterize new compounds using NMR, high-resolution mass spectrometry, and elemental analysis. Compare spectral data with literature values for known derivatives to confirm identity . Include purity assessments (e.g., HPLC chromatograms) in supplementary materials .

Q. How can researchers systematically review existing literature on this compound’s pharmacological targets?

- Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (kinase inhibition OR receptor binding)"). Prioritize primary literature over reviews and apply FINER criteria to evaluate relevance. Cross-reference mechanistic studies with in vitro/in vivo validation data to resolve ambiguities .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in different disease models be analyzed?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., empirical falsification) to identify confounding variables (e.g., model specificity, dosing regimens). Compare experimental conditions across studies, such as cell lines, animal strains, or endpoint assays. Use meta-analysis tools to quantify heterogeneity and assess bias . Publish negative results to improve dataset reliability .

Q. What strategies optimize experimental design for studying this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (proteomics, transcriptomics) to identify off-target interactions. Use CRISPR-Cas9 knockouts or pharmacological inhibitors to validate specificity. Incorporate positive/negative controls (e.g., known inhibitors) and blinded analysis to minimize observer bias .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

- Methodological Answer : Perform systematic molecular docking studies with this compound analogs and target proteins (e.g., kinases). Validate predictions using mutagenesis assays or isothermal titration calorimetry (ITC). Publish crystallographic data (if available) in repositories like the PDB to support computational models .

Data Presentation & Validation

Q. What are the key elements for presenting this compound-related data in peer-reviewed journals?

- Methodological Answer :

- Tables : Include physicochemical properties (logP, solubility), IC50 values, and statistical significance (p-values, confidence intervals) .

- Figures : Use color-coded graphs for dose-response curves and molecular interactions. Avoid overcrowding; place extensive datasets (e.g., screening libraries) in supplementary materials .

- Reproducibility : Adhere to RRID standards for reagents and share raw data via repositories like Zenodo .

Q. How should researchers validate this compound’s mechanism of action when preliminary data conflicts with established pathways?

- Methodological Answer : Combine orthogonal assays (e.g., Western blotting, siRNA silencing) to confirm target engagement. Use pathway enrichment analysis to identify novel signaling nodes. Cite conflicting studies transparently and propose hypotheses (e.g., tissue-specific effects) for further testing .

Ethical & Methodological Pitfalls

Q. What common pitfalls occur in this compound research, and how can they be mitigated?

- Methodological Answer :

- Bias in Data Interpretation : Avoid selective reporting; pre-register hypotheses and analysis plans. Use blinded data collection .

- Overgeneralization : Contextualize findings within the study’s limitations (e.g., in vitro-to-in vivo extrapolation) .

- Insufficient Controls : Include vehicle, wild-type, and comparator drug groups in all experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.